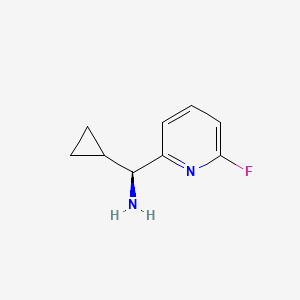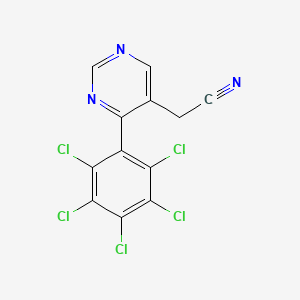
2-(4-(Perchlorophenyl)pyrimidin-5-yl)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-(Perchlorophenyl)pyrimidin-5-yl)acetonitrile is a heterocyclic compound featuring a pyrimidine ring substituted with a perchlorophenyl group and an acetonitrile moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Perchlorophenyl)pyrimidin-5-yl)acetonitrile typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the cyclization of appropriate precursors such as 5-acetyl-4-aminopyrimidines.
Substitution with Perchlorophenyl Group: The perchlorophenyl group can be introduced via nucleophilic aromatic substitution reactions.
Introduction of the Acetonitrile Group: The acetonitrile group can be introduced through reactions involving nitrile-containing reagents under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.
化学反応の分析
Types of Reactions
2-(4-(Perchlorophenyl)pyrimidin-5-yl)acetonitrile can undergo various types of chemical reactions, including:
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydride (NaH) and various halogenating agents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-containing compounds .
科学的研究の応用
2-(4-(Perchlorophenyl)pyrimidin-5-yl)acetonitrile has several scientific research applications:
Medicinal Chemistry: The compound’s structure makes it a potential candidate for drug development, particularly as inhibitors for specific enzymes or receptors.
Materials Science: Its unique chemical properties may be exploited in the development of new materials with specific electronic or optical characteristics.
Biological Studies: The compound can be used in studies to understand its interaction with biological molecules and its potential therapeutic effects.
作用機序
The mechanism of action of 2-(4-(Perchlorophenyl)pyrimidin-5-yl)acetonitrile involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access . The exact pathways and molecular targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: This compound shares a similar pyrimidine core but differs in its substitution pattern and potential biological activities.
Pyrimido[4,5-d]pyrimidine: Another structurally related compound with different substituents and applications.
Uniqueness
2-(4-(Perchlorophenyl)pyrimidin-5-yl)acetonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its perchlorophenyl group and acetonitrile moiety contribute to its potential as a versatile compound in various research fields .
特性
分子式 |
C12H4Cl5N3 |
|---|---|
分子量 |
367.4 g/mol |
IUPAC名 |
2-[4-(2,3,4,5,6-pentachlorophenyl)pyrimidin-5-yl]acetonitrile |
InChI |
InChI=1S/C12H4Cl5N3/c13-7-6(8(14)10(16)11(17)9(7)15)12-5(1-2-18)3-19-4-20-12/h3-4H,1H2 |
InChIキー |
JWCDVRYJTIOKEU-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=NC=N1)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl)CC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



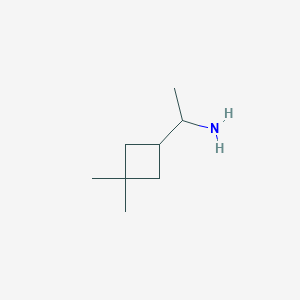
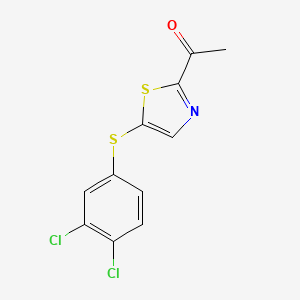
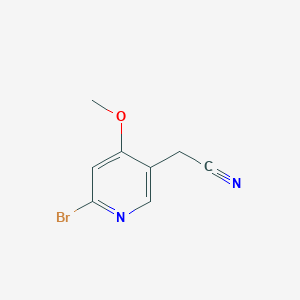

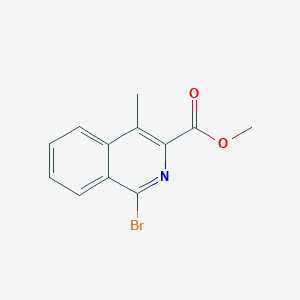
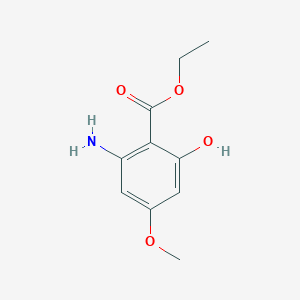

![3-Cyclopropylbenzo[d]isoxazol-7-amine](/img/structure/B13122056.png)

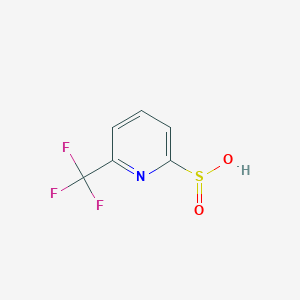
![(R)-3-Ethynyl-6-((4-hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)-2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B13122076.png)
![5-methoxy-[1,2,4]triazolo[1,5-a][1,3,5]triazine-7(1H)-thione](/img/structure/B13122089.png)
